4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents can form the oxadiazole ring.
Coupling Reactions: The final step involves coupling the brominated compound with the methoxyphenyl group and the oxadiazole ring under suitable conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-methoxybenzyl)benzamide
- 4-bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-bromo-4’,4’'-dimethoxytriphenylamine
Uniqueness
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C16H12BrN3O3 |
---|---|
Molecular Weight |
374.19 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
InChI Key |
RFFTVIRMJNYSOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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